Structural Differentiation: Dual Substitution Pattern Versus Mono-Substituted ATC Analogs
The target compound carries a 4-ethylphenyl group on the exocyclic carboxamide nitrogen AND a 4-methylphenyl group on the triazole N1 position. The closest catalogued analog, 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9), bears only the N1 substituent with an unsubstituted carboxamide (MW 231.25 vs. 321.4 g/mol). This structural difference produces a predicted LogP shift of approximately 2.5–3 units (from ~1.2 to ~3.7–4.6) based on the fragment contribution method . The presence of two differentiated aryl rings also creates a distinct hydrogen-bond donor/acceptor pharmacophore compared to mono-aryl ATC analogs in the anti-T. cruzi series . No direct biological comparison data exist for this specific compound.
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW 321.4 g/mol; predicted LogP ~3.7–4.6 (based on closest catalogued N-benzyl analog CAS 900013-50-5 with measured LogP 4.60 ) |
| Comparator Or Baseline | 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9): MW 231.25; Predicted LogP ~1.2 (estimated from smaller analog). ATC anti-T. cruzi lead Compound 33: MW ~300–350 range, LogP not publicly disclosed for direct comparison. |
| Quantified Difference | MW difference ~90 g/mol; estimated LogP difference ~2.5–3.4 units (predicted only) |
| Conditions | Physicochemical property estimation using fragment-based methods; referenced to measured LogP of closest commercially available analog (Fluorochem F752340) |
Why This Matters
The higher lipophilicity may favor blood-brain barrier penetration or membrane partitioning in intracellular parasite assays, but also raises the risk of poor aqueous solubility and higher metabolic clearance—critical factors for procurement decisions where solubility-limited pharmacology is a concern.
- [1] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284-7299. SAR of N1 and carboxamide substituents. View Source
